Cas no 5415-62-3 (2,3,5-Trifluoro-6-nitroaniline)

2,3,5-トリフルオロ-6-ニトロアニリンは、高純度の芳香族フルオロ化合物であり、医薬品や農薬の中間体として重要な役割を果たします。3つのフルオロ基とニトロ基を有する特異な構造により、高い反応性と選択性を発揮し、精密有機合成において優れた原料となります。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できるため、医薬品開発分野での応用が注目されています。また、結晶性が良好で取り扱いが容易な点も利点です。適切な保管条件下で安定性を保ち、研究用途に適しています。

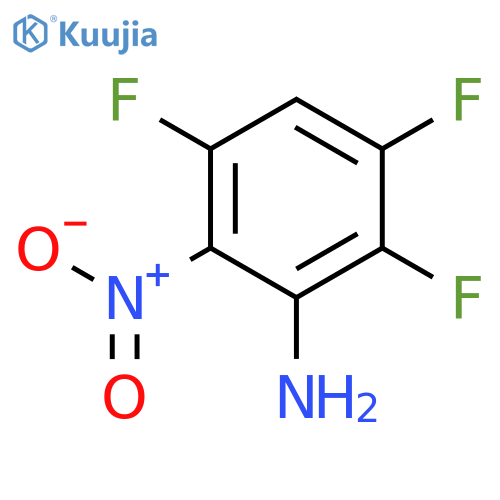

5415-62-3 structure

商品名:2,3,5-Trifluoro-6-nitroaniline

2,3,5-Trifluoro-6-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 2,3,5-Trifluoro-6-nitroaniline

- 2,3,5-TRIFLUORO-6-NITROBENZENAMINE

- Benzenamine,2,3,5-trifluoro-6-nitro-

- 2-Nitro-3,5,6-trifluoroaniline

- 3,5,6-Trifluoro-2-nitroaniline

- AC1L5CAI

- AC1Q4NCW

- AC1Q511D

- CTK4J9828

- NSC10265

- PubChem8513

- A830000

- NSC-10265

- SCHEMBL7074819

- BS-52971

- 5415-62-3

- WLZ3376

- FT-0614419

- MFCD00971838

- AKOS006230205

- E78520

- BQQVOARSGADABE-UHFFFAOYSA-N

- DTXSID30278836

-

- MDL: MFCD00971838

- インチ: InChI=1S/C6H3F3N2O2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H,10H2

- InChIKey: BQQVOARSGADABE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=C(C(=C1F)[N+](=O)[O-])N)F)F

計算された属性

- せいみつぶんしりょう: 192.01500

- どういたいしつりょう: 192.015

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8A^2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.653

- ふってん: 294 ℃ at 760mmHg

- フラッシュポイント: 131.6 ℃

- 屈折率: 1.55

- PSA: 71.84000

- LogP: 2.69870

2,3,5-Trifluoro-6-nitroaniline セキュリティ情報

2,3,5-Trifluoro-6-nitroaniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,3,5-Trifluoro-6-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00DA32-1g |

3,5,6-Trifluoro-2-nitroaniline |

5415-62-3 | 95% | 1g |

$160.00 | 2024-04-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722679-1g |

2,3,5-Trifluoro-6-nitrobenzenamine |

5415-62-3 | 98% | 1g |

¥1064.00 | 2024-05-09 | |

| A2B Chem LLC | AG18798-1g |

2,3,5-Trifluoro-6-nitroaniline |

5415-62-3 | 95% | 1g |

$146.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS448-100mg |

2,3,5-trifluoro-6-nitroaniline |

5415-62-3 | 95% | 100mg |

¥225.0 | 2024-04-18 | |

| Ambeed | A221362-250mg |

2,3,5-Trifluoro-6-nitroaniline |

5415-62-3 | 95% | 250mg |

$84.0 | 2024-04-18 | |

| Aaron | AR00DABE-100mg |

3,5,6-Trifluoro-2-nitroaniline |

5415-62-3 | 95% | 100mg |

$56.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS448-250mg |

2,3,5-trifluoro-6-nitroaniline |

5415-62-3 | 95% | 250mg |

¥310.0 | 2024-04-18 | |

| eNovation Chemicals LLC | D120357-1g |

3,5,6-Trifluoro-2-nitroaniline |

5415-62-3 | 95% | 1g |

$595 | 2024-08-03 | |

| abcr | AB231798-1g |

2-Nitro-3,5,6-trifluoroaniline, 95%; . |

5415-62-3 | 95% | 1g |

€347.10 | 2025-02-14 | |

| Aaron | AR00DABE-250mg |

3,5,6-Trifluoro-2-nitroaniline |

5415-62-3 | 95% | 250mg |

$84.00 | 2025-02-11 |

2,3,5-Trifluoro-6-nitroaniline 関連文献

-

Matteo Borgini,Pravat Mondal,Ruiting Liu,Peter Wipf RSC Med. Chem. 2021 12 483

5415-62-3 (2,3,5-Trifluoro-6-nitroaniline) 関連製品

- 153505-39-6(1,2-Diamino-3,4-difluorobenzene)

- 148416-38-0(2,3,4-Trifluoro-6-nitroaniline)

- 771-69-7(2,3,4-Trifluoronitrobenzene)

- 6257-03-0(1,2,4,5-Tetrafluoro-3-nitrobenzene)

- 367-81-7(2,4-Dinitro-5-fluoroaniline)

- 567-63-5(3-Fluoro-2-nitroaniline)

- 364-30-7(2,4-Difluoro-6-nitroaniline)

- 2105-61-5(1,2,4-Trifluoro-5-nitrobenzene)

- 880-78-4(Pentafluoronitrobenzene)

- 66684-57-9(1,2,5-Trifluoro-3-nitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5415-62-3)2,3,5-Trifluoro-6-nitroaniline

清らかである:99%

はかる:1g

価格 ($):180.0